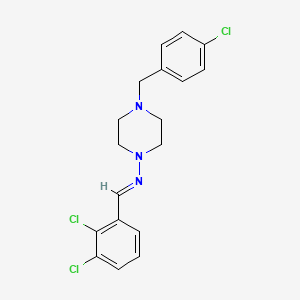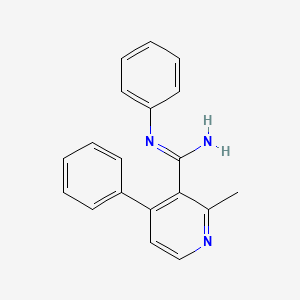![molecular formula C14H14N4OS B5548396 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research in the field of triazole derivatives, including those related to indole, focuses on exploring their synthesis, molecular structure, and a broad range of properties due to their potential applications in various domains.
Synthesis Analysis
The synthesis of related triazole derivatives often involves reactions between substituted 1H-1,2,4-triazole-thiol and chloroacetyl ferrocene or similar compounds, under conditions that promote the formation of novel triazole compounds, as seen in the work by Liu et al. (2010) on ferrocenyl-ethanone derivatives (Liu et al., 2010).
Molecular Structure Analysis
X-ray crystallography provides insights into the molecular structures of these compounds, revealing specific spatial arrangements, as demonstrated by Xu et al. (2005) in their study of a triazole-ethanone compound (Xu et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of these compounds is highlighted in studies that detail their interactions and transformations, which can include cyclization reactions and the formation of various derivatives with antimicrobial properties, as explored by Kumbhare et al. (2013) (Kumbhare et al., 2013).
Physical Properties Analysis
The physical properties, such as fluorescence and absorption spectra, of triazole derivatives can vary based on the substituents on the triazole ring. Liu et al. (2010) found that compounds with different substituents displayed similar absorption but varied in fluorescence intensity and emission bands (Liu et al., 2010).
Applications De Recherche Scientifique
Anticancer Research
Compounds related to "2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone" have been synthesized and evaluated for their anticancer properties. For instance, Mahmoud et al. (2021) demonstrated the synthesis of thiazolyl(hydrazonoethyl)thiazoles, exploring their potential as anti-breast cancer agents. These compounds showed promising activity against MCF-7 tumor cells, suggesting their relevance in designing new cancer therapies Mahmoud et al., 2021.
Antimicrobial Activity
Holla et al. (2005) reported the synthesis and antimicrobial evaluation of substituted 1,2,3-triazoles, highlighting their effectiveness against various bacterial strains. These findings underscore the potential of triazole derivatives, including those related to "2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone", in developing new antimicrobial agents Holla et al., 2005.
Antifungal Applications
Research by Singh and Vedi (2014) into triazolylindole derivatives for antifungal activity underscores the chemical's promise in addressing fungal infections. The synthesized compounds were evaluated for their efficacy against various fungal pathogens, highlighting the role of triazole-indole hybrids in antifungal drug development Singh & Vedi, 2014.
Material Science and Photophysical Properties
Liu et al. (2010) focused on the synthesis and characterization of novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives. Their research into the optical properties of these compounds, including absorption and fluorescence spectra, reveals potential applications in material science, particularly in the development of novel photoluminescent materials Liu et al., 2010.
Antiviral Research Against COVID-19
Rashdan et al. (2021) explored the synthesis of thiadiazole-based molecules containing 1,2,3-triazole moiety for potential activity against COVID-19. Through structure-guided virtual screening, they identified compounds with promising docking scores to the COVID-19 main protease, suggesting their utility in combating coronavirus infections Rashdan et al., 2021.
Propriétés
IUPAC Name |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-2-13-16-14(18-17-13)20-8-12(19)10-7-15-11-6-4-3-5-9(10)11/h3-7,15H,2,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLRGVHRKASCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)
![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)
![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)
![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)
![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)



![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)
![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548402.png)